N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
Description
The compound N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a heterocyclic molecule featuring fused pyrimidine and thiophene rings, as well as a pyrido[1,2-a]pyrimidinone moiety. Its structure includes a 2-chlorobenzyl group and a hexanamide chain, which may influence solubility, bioavailability, and target binding .
These properties are critical for its pharmacokinetic profile and interaction with biological targets .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O4S/c29-21-9-4-3-8-19(21)17-30-24(35)11-2-1-6-14-33-27(37)26-22(12-15-39-26)34(28(33)38)18-20-16-25(36)32-13-7-5-10-23(32)31-20/h3-5,7-10,12-13,15-16H,1-2,6,11,14,17-18H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYORHVVPXYYDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide (CAS# 865655-04-5) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H26ClN5O4S with a molecular weight of 564.1 g/mol. The compound features multiple heterocyclic rings and functional groups that contribute to its biological properties.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities such as:
- Antimicrobial Activity : Compounds containing thieno[3,2-d]pyrimidine and pyrido[1,2-a]pyrimidine moieties have shown significant antibacterial and antifungal properties. For instance, derivatives of thienopyrimidinone have been reported to inhibit various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The compound may act as an inhibitor of human leukocyte elastase (HLE), which is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD). Inhibitors of HLE can potentially mitigate tissue damage in these conditions .
Antibacterial Activity
A study demonstrated that derivatives similar to N-(2-chlorobenzyl)-6-(2,4-dioxo...) exhibited broad-spectrum antibacterial activity. The structure–activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial potency. For example, compounds with a 4-methoxyphenyl group showed improved efficacy compared to those with a 4-hydroxyphenyl group .
| Compound | Antibacterial Activity (IC50 μM) |
|---|---|
| Compound A | 0.91 |
| Compound B | 5.00 |
| Compound C | 3.50 |
Antitumor Activity
In vivo studies have indicated that related compounds can enhance the lifespan of cancer models when compared to standard treatments like fluorouracil. For instance, one study reported a lifespan increase of 42.86% in mice treated with a sulfonamide derivative related to the thieno[3,2-d]pyrimidine scaffold .
Case Studies
Case Study 1: Human Leukocyte Elastase Inhibition
A compound structurally related to N-(2-chlorobenzyl)-6-(2,4-dioxo...) was found to have an inhibition constant (Ki) of 0.0168 nM against HLE. This level of potency suggests potential therapeutic applications in treating inflammatory diseases where HLE plays a detrimental role .
Case Study 2: Antimicrobial Efficacy
In a comparative study involving various thienopyrimidine derivatives, one compound demonstrated an IC50 value of 0.91 μM against E. coli, indicating strong antimicrobial activity that could be explored for developing new antibiotics .
Scientific Research Applications
Structural Characteristics
The compound contains:
- Chlorobenzyl group : Enhances lipophilicity and receptor interactions.
- Dioxo and thienopyrimidine moieties : Implicated in various biological activities including enzyme inhibition.
Research indicates that N-(2-chlorobenzyl)-6-(2,4-dioxo...) may exhibit several biological activities:
- Enzyme Inhibition : The compound is believed to inhibit specific kinases or proteases crucial for cellular signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may possess anticancer properties by targeting specific cancer cell lines. The thienopyrimidine moiety is particularly noted for its role in anti-cancer activity.
- Antimicrobial Activity : Some derivatives of this compound have shown promise in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation pathways.
Case Study 2: Enzyme Inhibition
Research conducted on similar thienopyrimidine derivatives revealed their capacity to inhibit proteases linked to inflammatory processes. This suggests a potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
While exact data for the target compound are unavailable, comparisons with analogs suggest:
- Molecular Weight : ~550–650 g/mol (similar to 3d and 10e in ) .
- Lipophilicity (logP) : Estimated 2.5–3.5, influenced by the hexanamide chain and chlorobenzyl group. This range aligns with compounds showing moderate cell permeability .
Challenges in Predicting Bioactivity
Despite structural parallels, the target compound’s bioactivity may diverge from analogs due to:
Q & A
Basic Research Questions
Q. What synthetic routes and characterization techniques are recommended for synthesizing this compound?
- Synthetic Routes : The compound’s complexity requires multi-step protocols, including amide coupling (e.g., using HBTU/DIPEA in DMF for carboxamide formation) and heterocyclic assembly. Key intermediates like pyrido[1,2-a]pyrimidin-4-one and thieno[3,2-d]pyrimidine derivatives must be prepared first .
- Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation, ¹H/¹³C NMR for structural elucidation, and HPLC (>90% purity thresholds) to validate synthetic success. For crystalline intermediates, single-crystal X-ray diffraction can resolve stereochemical ambiguities .
Q. How can researchers ensure purity and structural integrity during synthesis?
- Purity Control : Use reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to monitor reaction progress and isolate pure fractions. Adjust mobile phase pH to improve separation of ionizable functional groups (e.g., amides, pyrimidones) .
- Structural Validation : Combine 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping signals in aromatic/heterocyclic regions. HRMS with electrospray ionization (ESI) ensures accurate mass matching within 5 ppm error .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?
- Ligand-Based Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases, enzymes). Focus on optimizing interactions with the pyrido[1,2-a]pyrimidin-4-one core, which may act as a hydrogen-bond acceptor .
- High-Throughput Screening (HTS) : Pair virtual libraries with machine learning models to prioritize derivatives. Validate predictions using surface plasmon resonance (SPR) or fluorescence polarization assays for binding kinetics .
Q. What strategies address low yields in multi-step syntheses of this compound?
- Reaction Optimization : Apply design of experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity, stoichiometry). For example, optimize coupling reactions using HATU instead of HBTU for sterically hindered intermediates .
- Byproduct Analysis : Use LC-MS to trace side products (e.g., N-methylation during amide formation). Introduce scavenger resins or quenching steps to suppress competing pathways .
Q. How do non-covalent interactions influence the compound’s reactivity or supramolecular assembly?
- Intermolecular Forces : Investigate π-π stacking between the thieno[3,2-d]pyrimidine ring and aromatic residues in target proteins. Use crystallographic data (e.g., SHELX-refined structures) to map hydrophobic pockets .
- Solvent Effects : Study hydrogen-bonding networks in polar aprotic solvents (e.g., DMSO) via IR spectroscopy. Solvent choice can stabilize transition states in nucleophilic substitutions .
Q. How should researchers analyze contradictory biological activity data across assays?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., cell viability vs. enzymatic inhibition). For instance, discrepancies in cytotoxicity may arise from off-target effects, which can be probed via siRNA knockdown or proteomics .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chlorobenzyl vs. fluorobenzyl groups) and correlate changes with bioactivity. Use statistical tools (e.g., partial least squares regression) to identify pharmacophores .
Q. What advanced analytical techniques resolve structural ambiguities in novel derivatives?
- Dynamic NMR : Characterize rotameric equilibria in flexible hexanamide chains by variable-temperature ¹H NMR.
- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of heteroatoms (e.g., sulfur in thieno rings) to rule out undesired sulfoxide formation during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
